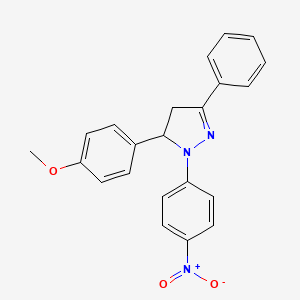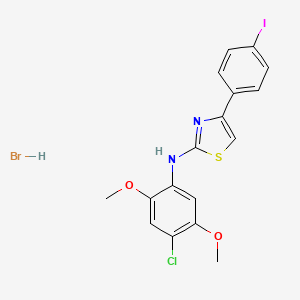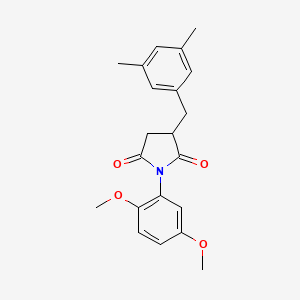
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. It has been extensively used in scientific research due to its unique properties. This compound is known for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has several potential applications in scientific research. It has been used in the development of new drugs due to its ability to inhibit certain enzymes. It has also been used in the study of the structure-activity relationship of pyrazole derivatives. Additionally, this compound has been used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of aromatase, which is an enzyme that plays a role in the synthesis of estrogen.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential anticancer properties due to its ability to inhibit aromatase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its ability to inhibit certain enzymes. This makes it a useful compound for studying the structure-activity relationship of pyrazole derivatives. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in the lab.
Orientations Futures
There are several future directions for the study of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One possible direction is the development of new drugs that target COX-2 and aromatase. Another direction is the study of the potential anticancer properties of this compound. Additionally, this compound could be used in the development of new materials with unique properties.
Conclusion:
In conclusion, 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has several potential applications in scientific research. It has been extensively studied for its ability to inhibit certain enzymes and has shown promise in the development of new drugs and materials. However, caution should be used when handling this compound due to its potential toxicity. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in the future.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxybenzaldehyde, 4-nitrophenylhydrazine, and acetophenone in the presence of a catalytic amount of acetic acid. The reaction takes place under reflux conditions in ethanol as the solvent. After the reaction is complete, the product is purified using column chromatography.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-20-13-7-17(8-14-20)22-15-21(16-5-3-2-4-6-16)23-24(22)18-9-11-19(12-10-18)25(26)27/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXBEBZOSMCNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2-chloro-4-fluorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5105432.png)
![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5105454.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5105462.png)

![ethyl {[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B5105471.png)
![2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid](/img/structure/B5105477.png)
![1-chloro-2-ethyl-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5105484.png)
![N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5105498.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5105503.png)
![3-ethyl-5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105505.png)
![(4-chloro-2-nitrophenyl){3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5105523.png)

![[(4-hydroxy-6-oxo-5-pentyl-1,6-dihydro-2-pyrimidinyl)thio]acetic acid hydrochloride](/img/structure/B5105533.png)